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molecular formula C13H13N B1330537 3-Benzylaniline CAS No. 61424-26-8

3-Benzylaniline

Cat. No. B1330537
M. Wt: 183.25 g/mol
InChI Key: GZYMMTQDXHJALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04783472

Procedure details

7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride (5.7 g) is added, at a temperature between 60° and 65° C., to a solution of 3-benzylaniline (3.5 g) and triethylamine (3.9 g) in dioxane (100 cc) which is heated to a temperature in the vicinity of 60° C., in the course of 25 minutes. The suspension obtained is heated, with stirring, at a temperature in the vicinity of 100° C. for 6 hours and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is dissolved in methylene chloride (250 cc). The solution obtained is washed twice with distilled water (160 cc in total), twice with an aqueous 1N sodium hydroxide solution (200 cc in total) and 5 times with distilled water (500 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. A crude product (5 g) is thereby obtained, which is dissolved in boiling acetonitrile (50 cc). Decolourizing charcoal (0.5 g) is added to the solution obtained and the suspension is filtered in the heated state. The filtrate is cooled at a temperature in the vicinity of 4° C. for 1 hour. The crystals formed are separated by filtration, washed with acetonitrile cooled to a temperature in the vicinity of 4° C. (10 cc) and twice with diethyl ether (20 cc in total) and then dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets. N-(3-benzylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide (2.4 g) in the form of white crystals, m.p. 139.5° C., is thereby obtained.
Name
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]([C:5]1[CH:6]=[CH:7][N:8]2[C:12]=1[CH2:11][S:10][CH:9]2[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[O:4].[CH2:19]([C:26]1[CH:27]=[C:28]([CH:30]=[CH:31][CH:32]=1)[NH2:29])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C(N(CC)CC)C.C>O1CCOCC1.C(#N)C>[CH2:19]([C:26]1[CH:27]=[C:28]([NH:29][C:3]([C:5]2[CH:6]=[CH:7][N:8]3[C:12]=2[CH2:11][S:10][CH:9]3[C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[O:4])[CH:30]=[CH:31][CH:32]=1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
Quantity
5.7 g
Type
reactant
Smiles
Cl.ClC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=C(N)C=CC1
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, at a temperature in the vicinity of 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
stirred at a temperature in the vicinity of 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride (250 cc)
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
is washed twice with distilled water (160 cc in total), twice with an aqueous 1N sodium hydroxide solution (200 cc in total) and 5 times with distilled water (500 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
CUSTOM
Type
CUSTOM
Details
A crude product (5 g) is thereby obtained
DISSOLUTION
Type
DISSOLUTION
Details
which is dissolved
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
the suspension is filtered in the heated state
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled at a temperature in the vicinity of 4° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the vicinity of 4° C. (10 cc) and twice with diethyl ether (20 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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